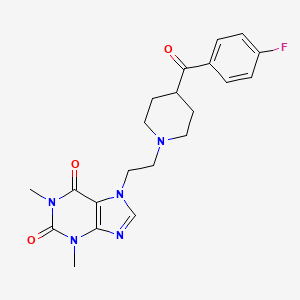
Flufylline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flufylline has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Wirkmechanismus
Flufylline exerts its effects primarily through antagonism of 5-HT (serotonin) receptors . By binding to these receptors, this compound inhibits the action of serotonin, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular research, where this compound has shown antihypertensive properties .
Biochemische Analyse
Biochemical Properties
Flufylline plays a significant role in biochemical reactions, particularly in its interaction with 5-HT receptors. It displays antagonism towards these receptors, which are involved in various physiological processes including mood regulation, cardiovascular function, and gastrointestinal activity. This compound’s interaction with 5-HT receptors inhibits their activity, which can lead to a reduction in blood pressure and other therapeutic effects . Additionally, this compound has been shown to interact with alpha-1 and alpha-2 adrenergic receptors, further contributing to its antihypertensive effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, particularly those involving serotonin receptors. By antagonizing 5-HT receptors, this compound can alter the signaling pathways that regulate mood, cardiovascular function, and other physiological processes. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function . In cardiovascular cells, this compound’s antagonistic action on 5-HT receptors can result in vasodilation and reduced blood pressure .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its binding interactions with 5-HT receptors. By binding to these receptors, this compound inhibits their activity, preventing the usual signaling cascade that would occur upon serotonin binding. This inhibition can lead to a decrease in the physiological effects mediated by 5-HT receptors, such as vasoconstriction and increased blood pressure . Additionally, this compound’s interaction with alpha-1 and alpha-2 adrenergic receptors further modulates cardiovascular function by inhibiting these receptors’ activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy can decrease with prolonged exposure. Degradation of this compound over time can lead to a reduction in its antihypertensive effects and its ability to antagonize 5-HT receptors . Long-term studies in vitro and in vivo have indicated that while this compound maintains its activity initially, its effects can diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure and exhibits its antagonistic effects on 5-HT receptors without significant adverse effects. At higher doses, this compound can cause toxic effects, including severe hypotension and potential cardiovascular complications . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at certain dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with 5-HT receptors and adrenergic receptors. The metabolism of this compound involves its breakdown into various metabolites, which can then be excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its conversion into inactive metabolites . The metabolic flux of this compound can affect its overall efficacy and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which facilitates its transport through the bloodstream to target tissues. The distribution of this compound is influenced by factors such as tissue perfusion, lipid solubility, and the presence of specific transporters . Once in the target tissues, this compound can accumulate and exert its pharmacological effects .
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It has been observed to localize in specific cellular compartments, such as the plasma membrane, where it can interact with 5-HT receptors and adrenergic receptors. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its ability to effectively modulate receptor activity and exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flufylline can be synthesized through various synthetic routes. One common method involves the reaction of 7-(2-Chloroethyl)theophylline with 4-(p-fluorobenzoyl)piperidine . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of advanced purification techniques ensures the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Flufylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives , while substitution reactions can produce halogenated or alkylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Flufylline is often compared with other similar compounds, such as:
- Fluprofylline
- Ritanserin
- Butanserin
- Ketanserin
These compounds share similar pharmacological properties, particularly in their interactions with serotonin receptors . this compound is unique in its specific molecular structure and the resulting pharmacological profile. Its distinct chemical properties make it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYQPKJAPXGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231611 | |
| Record name | Flufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82190-91-8 | |
| Record name | Flufylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?
A2: While the provided abstracts don't provide the detailed chemical structures of this compound and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to this compound. []
Q2: What were the primary research objectives behind the development of this compound?
A3: this compound was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





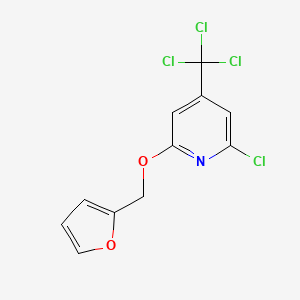
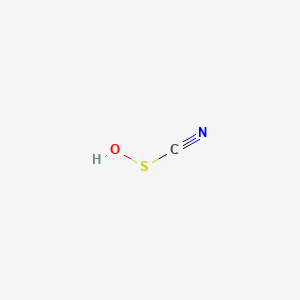
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
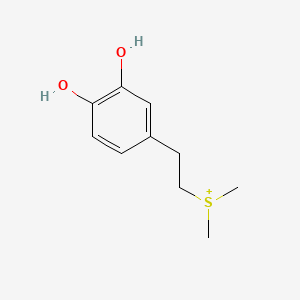

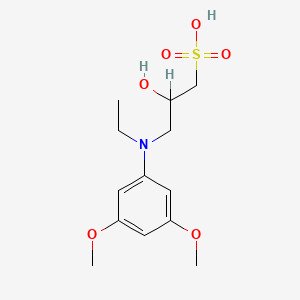

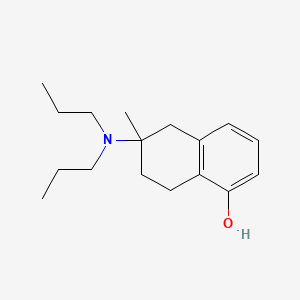
![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)